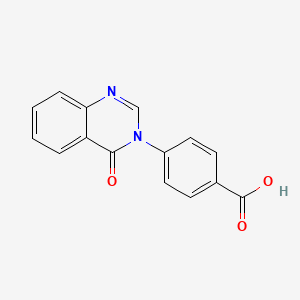

4-(4-Oxoquinazolin-3(4H)-yl)benzoesäure

Übersicht

Beschreibung

4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid is a useful research compound. Its molecular formula is C15H10N2O3 and its molecular weight is 266.25 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 750354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Chinazolin- und Chinazolinon-Derivaten

Chinazolin- und Chinazolinon-Derivate sind von großem Interesse in der organischen Synthese und der pharmazeutischen Chemie, da sie eine breite Palette an pharmakologischen Aktivitäten besitzen . Sie zeigen antimikrobielle, antimalarielle, antioxidative, entzündungshemmende, krampflösende, blutdrucksenkende, antidiabetische und Antitumoraktivitäten . Viele Chinazolinon-Derivate kommen natürlich in verschiedenen Klassen des Pflanzenreichs, Mikroorganismen und verschiedenen Tieren vor .

Actoprotektive Aktivität

Die Verbindung PK-66, die 4-(4-Oxoquinazolin-3(4H)-yl)benzoesäure enthält, wurde auf ihre actoprotektive Aktivität untersucht . Unter Bedingungen chronischer Hypodynie steigerte die tägliche Therapie von Ratten mit PK-66 das Orientierungs- und Explorationsverhalten der Tiere und verringerte das Ausmaß der emotionalen Labilität .

Analgetische und entzündungshemmende Aktivitäten

Chinazolin-Derivate wurden auf ihre analgetischen und entzündungshemmenden Aktivitäten untersucht . Diese Verbindungen könnten möglicherweise bei der Entwicklung neuer Medikamente zur Schmerz- und Entzündungsbehandlung eingesetzt werden .

Antimikrobielle Aktivität

Chinazolin- und Chinazolinon-Derivate zeigen antimikrobielle Aktivität . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe .

Antimalarielle Aktivität

Diese Verbindungen zeigen auch antimalarielle Aktivität . Sie könnten möglicherweise bei der Entwicklung neuer Antimalariamittel eingesetzt werden .

Antioxidative Aktivität

Chinazolin- und Chinazolinon-Derivate zeigen antioxidative Aktivität . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antioxidativer Wirkstoffe .

Entzündungshemmende Aktivität

Diese Verbindungen zeigen auch entzündungshemmende Aktivität . Sie könnten möglicherweise bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden .

Antitumoraktivitäten

Chinazolin- und Chinazolinon-Derivate zeigen Antitumoraktivitäten . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antitumormittel .

Wirkmechanismus

Mode of Action

It has been observed to influence the orientation-behavior reaction of rats under conditions of chronic immobilization stress . This suggests that the compound may interact with neurological targets, potentially influencing neurotransmitter systems or neural pathways.

Biochemical Pathways

Given its observed effects on behavior in rats, it may impact pathways related to stress response or motor function .

Result of Action

In studies on rats, 4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid has been observed to increase orientation-searching and behavior activity, suggesting a potential actoprotective effect . This compound also appears to decrease emotional lability in these animals .

Zukünftige Richtungen

The future directions for “4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid” and related compounds could involve further molecular modification to improve their drug nominee potency . Given their wide range of biological activities, quinazolinone derivatives continue to be a topic of interest for the medicinal chemistry community .

Biochemische Analyse

Biochemical Properties

4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as penicillin-binding proteins, which are essential for bacterial cell wall synthesis . The compound binds to these proteins, inhibiting their activity and leading to antibacterial effects. Additionally, 4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid has been shown to interact with various proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of 4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid on different cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, thereby inhibiting cell proliferation . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth. Furthermore, 4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid influences gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound inhibits the activity of penicillin-binding proteins by binding to their active sites . This inhibition disrupts bacterial cell wall synthesis, leading to cell death. Additionally, 4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid can activate or inhibit various signaling pathways, resulting in changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

The effects of 4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained inhibition of cell proliferation and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of 4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate various biochemical processes. Additionally, 4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid may influence the activity of cofactors and other molecules involved in metabolic pathways.

Transport and Distribution

The transport and distribution of 4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects. Studies have shown that 4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid can be efficiently transported across cell membranes, allowing it to interact with intracellular targets.

Subcellular Localization

The subcellular localization of 4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The precise localization of 4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid is critical for its role in various biochemical processes.

Eigenschaften

IUPAC Name |

4-(4-oxoquinazolin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-14-12-3-1-2-4-13(12)16-9-17(14)11-7-5-10(6-8-11)15(19)20/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGLPZFNBPATOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351302 | |

| Record name | 4-(4-oxoquinazolin-3(4h)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94242-54-3 | |

| Record name | 4-(4-oxoquinazolin-3(4h)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

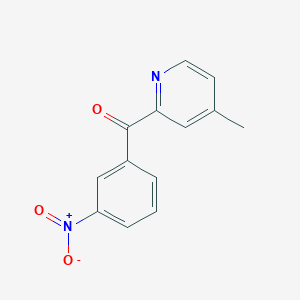

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300070.png)

![(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300073.png)